molecular formula C15H19Cl2NO3 B14417541 4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride CAS No. 86732-48-1

4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride

Cat. No.: B14417541
CAS No.: 86732-48-1
M. Wt: 332.2 g/mol
InChI Key: USPGKPJGAMZCMT-UHFFFAOYSA-N
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Description

4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride is a chemical compound with the molecular formula C7H3Cl2NO2This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of various pyridine-based derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride typically involves the reaction of pyridine-2,6-dicarboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the desired dichloride compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine-based polyamido-polyester optically active macrocycles and pyridine-bridged 2,6-bis-carboxamide Schiff’s bases .

Mechanism of Action

The mechanism of action of 4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products, which can further undergo various transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the octyloxy group in 4-(Octyloxy)pyridine-2,6-dicarbonyl dichloride imparts unique reactivity and properties, making it a valuable reagent in organic synthesis. Its ability to form a wide range of derivatives through substitution and condensation reactions sets it apart from other similar compounds .

Properties

CAS No.

86732-48-1

Molecular Formula

C15H19Cl2NO3

Molecular Weight

332.2 g/mol

IUPAC Name

4-octoxypyridine-2,6-dicarbonyl chloride

InChI

InChI=1S/C15H19Cl2NO3/c1-2-3-4-5-6-7-8-21-11-9-12(14(16)19)18-13(10-11)15(17)20/h9-10H,2-8H2,1H3

InChI Key

USPGKPJGAMZCMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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